1-Bromo-2,3,4-trichlorobenzene

Descripción general

Descripción

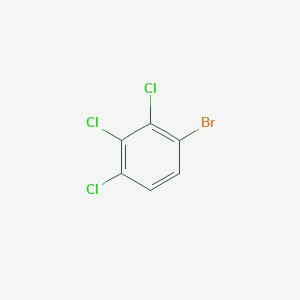

1-Bromo-2,3,4-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3. It is a halogenated derivative of benzene, where three chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has significant applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as bromine in the presence of an acidic catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or 2-methyl-tetrahydrofuran with potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are designed to be economical and yield high quantities of the desired product. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,3,4-trichlorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

Nucleophilic Substitution: Products include compounds where the halogen atoms are replaced by nucleophiles such as hydroxyl or amino groups.

Aplicaciones Científicas De Investigación

1-Bromo-2,3,4-trichlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a reagent in biochemical studies and assays.

Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.

Industry: It is employed in the production of dyes, polymers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,3,4-trichlorobenzene primarily involves its participation in electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. In nucleophilic substitution, the halogen atoms are replaced by nucleophiles, forming new bonds and resulting in substituted products .

Comparación Con Compuestos Similares

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-2,3,4-trichlorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, the presence of three chlorine atoms and one bromine atom in specific positions makes it a valuable intermediate in the synthesis of various complex molecules .

Actividad Biológica

1-Bromo-2,3,4-trichlorobenzene (CAS No. 81067-37-0) is a halogenated aromatic compound that serves as an important intermediate in the synthesis of various biologically active compounds. Its biological activity and potential applications span across pharmaceutical and agrochemical fields. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₂BrCl₃

- Molecular Weight : 260.34 g/mol

- Solubility : Slightly soluble in water

Mechanisms of Biological Activity

This compound is primarily recognized for its role in chemical synthesis rather than direct biological activity. However, its derivatives and related compounds have been studied for various biological effects:

- Synthesis of Biologically Active Compounds : It is utilized as an intermediate in the preparation of several important compounds in pharmaceuticals and agrochemicals . For instance, it can be transformed into 1,2,3-trichloro-5-bromo-benzene, which has demonstrated significant biological activities .

- Toxicological Studies : Various studies have indicated that halogenated compounds can exhibit toxic effects on human health and the environment. The U.S. Environmental Protection Agency (EPA) has conducted assessments on the health risks associated with exposure to such compounds, including potential carcinogenic effects .

1. Toxicity Assessment

A comprehensive toxicity assessment was conducted to evaluate the risks associated with this compound exposure. Key findings include:

- Carcinogenic Potential : The compound has been linked to increased cancer risk due to its structural similarity to other known carcinogens. The EPA's risk characterization indicates that exposure pathways could lead to significant health risks .

- Ecological Impact : Research indicates that the compound can adversely affect aquatic ecosystems. Studies have shown that halogenated aromatic compounds can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels .

2. Synthesis and Application Studies

Research has highlighted the compound's versatility in synthesizing other halogenated derivatives:

- Intermediate for Synthesis : It serves as a precursor for synthesizing various pharmaceuticals. For example, it can be converted into 5-bromo-1,2,3-trichlorobenzene using catalytic processes that favor environmental sustainability by minimizing byproducts .

- Pharmaceutical Applications : Derivatives of this compound have shown promise in treating infections and other diseases due to their ability to interact with biological pathways effectively .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 81067-37-0 |

| Molecular Formula | C₆H₂BrCl₃ |

| Molecular Weight | 260.34 g/mol |

| Solubility | Slightly soluble in water |

| Biological Applications | Pharmaceutical intermediates |

| Toxicological Concerns | Potential carcinogenic effects |

Propiedades

IUPAC Name |

1-bromo-2,3,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXALKMVSMDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147920 | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-78-6 | |

| Record name | Benzene, bromotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.